
SB 657510
Übersicht
Beschreibung
SB 657510: ist ein selektiver Urotensin-II-Rezeptor-Antagonist. Es ist bekannt für seine Rolle bei der Hemmung der durch Urotensin-II induzierten Upregulation von Entzündungsmediatoren wie Adhäsionsmolekülen, Zytokinen und Gewebsfaktoren in menschlichen vaskulären Endothelzellen . Diese Verbindung hat in Mausmodellen Potenzial gezeigt, die Entwicklung von Diabetes-assoziierter Atherosklerose zu verlangsamen .
Präparationsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Synthese von this compound umfasst folgende Schritte:
Bromierung: Das Ausgangsmaterial, 4,5-Dimethoxybenzolsulfonamid, wird bromiert, um ein Bromatom in der 2-Position einzuführen.
Chlorierung: Das Zwischenprodukt wird dann chloriert, um ein Chloratom in der 4-Position einzuführen.
Kupplungsreaktion: Das chlorierte Zwischenprodukt wird mit 4-Chlor-3-[(3R)-1-Methyl-3-pyrrolidinyl]oxyphenylamine gekoppelt, um das Endprodukt this compound zu bilden.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt dem gleichen synthetischen Weg wie oben beschrieben, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verbindung wird typischerweise in einer kontrollierten Umgebung hergestellt, um die Qualität und Konsistenz des Produkts zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of SB 657510 involves the following steps:
Bromination: The starting material, 4,5-dimethoxybenzenesulfonamide, undergoes bromination to introduce a bromine atom at the 2-position.
Chlorination: The intermediate product is then chlorinated to introduce a chlorine atom at the 4-position.
Coupling Reaction: The chlorinated intermediate is coupled with 4-chloro-3-[(3R)-1-methyl-3-pyrrolidinyl]oxyphenylamine to form the final product, this compound.
Industrial Production Methods: The industrial production of this compound follows the same synthetic route as described above but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically produced in a controlled environment to maintain the quality and consistency of the product .
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Oxidation: SB 657510 kann Oxidationsreaktionen eingehen, insbesondere an den Methoxygruppen.
Reduktion: Die Verbindung kann an den Brom- und Chlorpositionen reduziert werden.
Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere an den Brom- und Chlorpositionen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Substitution: Halogenierungsmittel wie Brom oder Chlor werden für Substitutionsreaktionen verwendet.
Wichtigste gebildete Produkte:
Oxidation: Oxidierte Derivate von this compound.
Reduktion: Reduzierte Derivate von this compound.
Substitution: Substituierte Derivate von this compound.
Wissenschaftliche Forschungsanwendungen
Hypertension and Heart Failure
Research indicates that SB 657510 plays a significant role in mitigating the effects of hypertension and heart failure. In a study involving rat models, treatment with this compound led to a notable reduction in blood pressure and improved cardiac function. The compound's ability to block U-II signaling is crucial since U-II has been implicated in vasoconstriction and cardiac remodeling .
Table 1: Effects of this compound on Cardiovascular Parameters
Study Reference | Model | Dose (mg/kg) | Outcome |
---|---|---|---|
Rats | 10 | Reduced blood pressure | |
Isolated aorta | 1-10 | Inhibition of contraction |
Atherosclerosis
In a ten-week treatment study, this compound demonstrated a significant decrease in atherosclerotic lesion area in animal models, suggesting its potential as a therapeutic agent for preventing cardiovascular diseases associated with plaque formation .
Cystitis Treatment
This compound has shown promise in alleviating symptoms associated with cystitis induced by cyclophosphamide (CYP). In female rat models, administration of this compound significantly reduced bladder hyperactivity and spontaneous contractions, indicating its effectiveness in managing bladder disorders linked to U-II signaling pathways .
Table 2: Impact of this compound on Bladder Function
Mechanistic Insights
The mechanism by which this compound exerts its effects involves competitive antagonism at the U-II receptor. This blockade prevents the downstream signaling that leads to vasoconstriction and other pathological responses associated with elevated U-II levels. Studies have shown that this compound effectively inhibits the expression of pro-inflammatory cytokines such as IL-1β in response to U-II stimulation .
Wirkmechanismus
SB 657510 exerts its effects by selectively antagonizing the urotensin-II receptor. This inhibition prevents the urotensin-II-induced upregulation of inflammatory mediators such as adhesion molecules, cytokines, and tissue factors in human vascular endothelial cells . The compound also inhibits the mobilization of intracellular calcium ions, which is crucial for the contractile action of urotensin-II in isolated mammalian arteries and aortae .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
SB-334867: Ein weiterer Urotensin-II-Rezeptor-Antagonist mit ähnlichen Eigenschaften.
SB-399885 Hydrochlorid: Ein selektiver Antagonist für den Urotensin-II-Rezeptor.
BMS-303141: Eine Verbindung mit ähnlichen entzündungshemmenden Eigenschaften.
Einzigartigkeit: : SB 657510 ist einzigartig in seiner hohen Selektivität für den Urotensin-II-Rezeptor und seine starken entzündungshemmenden Wirkungen. Es hat ein erhebliches Potenzial gezeigt, die Entwicklung von Diabetes-assoziierter Atherosklerose zu verlangsamen, was es zu einer wertvollen Verbindung für Forschung und therapeutische Anwendungen macht .
Biologische Aktivität
SB 657510 is a potent nonpeptide antagonist of the urotensin-II receptor (UT receptor), which has garnered attention for its potential therapeutic applications in various pathophysiological conditions. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, effects on cell viability and proliferation, and implications in disease models.
This compound functions primarily as a competitive antagonist at the urotensin-II receptor. Binding studies have shown that it exhibits high affinity for the human UT receptor with a dissociation constant () of approximately 2.6 nM, indicating its effectiveness in inhibiting urotensin-II (U-II) mediated responses across different species . The compound's selectivity is notable, as it demonstrates over 100-fold selectivity for the UT receptor compared to other receptors, ion channels, and enzymes .
Effects on Cell Viability and Proliferation
Research indicates that this compound significantly impacts cell viability and proliferation in various cellular contexts. For instance, in a study involving TSC2-deficient V3 cells, this compound inhibited U-II-induced increases in cell viability and proliferation . At higher concentrations (100-1000 nM), it also inhibited basal proliferation in these cells but did not affect T3 cells, suggesting a selective action based on cellular context .
Table 1: Effects of this compound on Cell Viability and Proliferation
Cell Type | Concentration (nM) | Effect on Viability | Effect on Proliferation |
---|---|---|---|
V3 (TSC2-deficient) | 10-1000 | Inhibited U-II-induced increase | Inhibited at high concentrations |
T3 (TSC2-reconstituted) | N/A | No significant effect | No significant effect |
Impact on Tumor Growth
In vivo studies using mouse xenograft models have demonstrated that this compound can block tumor growth. Specifically, it reduced the number of circulating tumor cells and inhibited the growth of established tumors . This suggests potential applications in cancer therapy, particularly in tumors influenced by urotensin signaling.
Role in Hepatotoxicity Models
In a model assessing paracetamol-induced hepatotoxicity, administration of this compound resulted in down-regulation of urotensin receptor expression and significantly decreased serum levels of liver enzymes ALT and AST . This indicates a protective role against liver damage mediated by U-II signaling.
Table 2: Effects of this compound in Hepatotoxicity Models
Treatment Group | Dose (mg/kg) | ALT Levels (U/L) | AST Levels (U/L) |
---|---|---|---|
Control | N/A | Baseline | Baseline |
Paracetamol Only | 300 | Elevated | Elevated |
This compound | 30 | Decreased | Decreased |
This compound | 60 | Further Decreased | Further Decreased |
Eigenschaften
IUPAC Name |
2-bromo-N-[4-chloro-3-[(3R)-1-methylpyrrolidin-3-yl]oxyphenyl]-4,5-dimethoxybenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrClN2O5S/c1-23-7-6-13(11-23)28-16-8-12(4-5-15(16)21)22-29(24,25)19-10-18(27-3)17(26-2)9-14(19)20/h4-5,8-10,13,22H,6-7,11H2,1-3H3/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCZCINJGIRLCD-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)OC)OC)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](C1)OC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)OC)OC)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrClN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474960-44-6 | |
Record name | SB 657510 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0474960446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-N-[4-chloro-3-[[(3R)-1-methyl-3-pyrrolidinyl]oxy]phenyl]-4,5-dimethoxy-benzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.